molecular formula C9H6BrNO B6354856 3-Acetyl-4-bromobenzonitrile CAS No. 1822653-33-7

3-Acetyl-4-bromobenzonitrile

Cat. No.: B6354856
CAS No.: 1822653-33-7
M. Wt: 224.05 g/mol
InChI Key: RJRMLZDLOGQOIP-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromobenzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at the 4-position and an acetyl group at the 3-position of the benzene ring. This compound is structurally significant in organic synthesis due to its dual functional groups (cyano and acetyl), which make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. The available data focuses on structurally related compounds, such as 3-(4-Aminophenyl)benzonitrile and 3-Amino-4-chlorobenzonitrile, which share functional group similarities but differ in substituents and reactivity .

Properties

IUPAC Name

3-acetyl-4-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRMLZDLOGQOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-4-bromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-acetylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane and may require a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 3-Acetyl-4-aminobenzonitrile.

    Oxidation: 3-Acetyl-4-bromobenzoic acid.

Scientific Research Applications

Organic Synthesis

3-Acetyl-4-bromobenzonitrile serves as a versatile building block in organic synthesis, particularly for:

  • Heterocyclic compounds: It is used to synthesize various heterocycles that are important in medicinal chemistry.
  • Pharmaceutical intermediates: The compound is a precursor for developing novel pharmaceuticals, including anti-inflammatory and antimicrobial agents.
ApplicationDescription
Heterocyclic SynthesisUsed to create complex structures essential for drug development.
Pharmaceutical IntermediatesActs as a precursor in synthesizing various bioactive molecules.

Recent studies have highlighted the biological potential of this compound:

  • Neuroprotective Effects: Research indicates that this compound enhances cell viability in neuroblastoma cells and exhibits anti-inflammatory properties. A study found that it selectively inhibits acetylcholinesterase (AChE), potentially benefiting neurodegenerative disease therapies such as Alzheimer's disease .
  • Antimicrobial Activity: This compound has demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead structure for antibiotic development.
Biological ActivityFindings
NeuroprotectionEnhances cell viability and inhibits AChE, showing promise for neurodegenerative diseases.
AntimicrobialEffective against key bacterial strains, indicating potential for antibiotic applications.

Case Studies

Several studies provide insights into the applications of this compound:

  • A study published in Frontiers in Pharmacology evaluated the compound's effects on neuronal cell viability, demonstrating improved outcomes at concentrations between 0.1 to 1 μM, thus supporting its potential use in neuroprotective therapies.
  • Another investigation assessed the antimicrobial efficacy of various derivatives of this compound, revealing significant activity against common pathogens with minimum inhibitory concentrations (MIC) ranging from 8–16 μg/mL .

Mechanism of Action

The mechanism of action of 3-acetyl-4-bromobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The acetyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in electrophilic substitution reactions. The nitrile group can interact with nucleophiles, leading to various transformations. These interactions are mediated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Acetyl-4-bromobenzonitrile with two structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) 3-(4-Aminophenyl)benzonitrile 3-Amino-4-chlorobenzonitrile
CAS Number Not provided 443998-73-0 53312-79-1
Molecular Formula C₉H₆BrNO (estimated) C₁₃H₁₀N₂ C₇H₅ClN₂
Key Substituents Bromine (4-), Acetyl (3-) Aminophenyl (4-), Nitrile (3-) Chlorine (4-), Amino (3-)
Molecular Weight ~240.06 g/mol (estimated) 194.23 g/mol 152.58 g/mol
Functional Groups Nitrile, Acetyl, Bromine Nitrile, Aromatic amine Nitrile, Aromatic amine, Chlorine
Reactivity High (Br: SNAr; Acetyl: nucleophilic attack) Moderate (amine: electrophilic substitution) Moderate (Cl: substitution; amine: coupling)

Key Differences

Substituent Effects on Reactivity: The bromine in this compound facilitates nucleophilic aromatic substitution (SNAr), making it reactive toward amines or thiols. In contrast, the chlorine in 3-Amino-4-chlorobenzonitrile offers slower substitution kinetics due to weaker C–Cl bond polarization . The acetyl group in the target compound introduces electron-withdrawing effects, enhancing nitrile stability and directing further functionalization. This contrasts with the amine group in 3-Amino-4-chlorobenzonitrile, which activates the ring for electrophilic substitution .

The absence of occupational exposure limits for these compounds suggests low volatility but mandates caution during handling .

Applications: 3-Amino-4-chlorobenzonitrile is used in dye synthesis and as a ligand precursor, leveraging its amine and nitrile groups . The acetyl and bromine groups in this compound would likely expand its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a ketone precursor.

Biological Activity

3-Acetyl-4-bromobenzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C9H6BrNO and a molecular weight of 216.06 g/mol. Its structure consists of an acetyl group attached to a bromobenzonitrile moiety, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human cervical carcinoma (HeLa) cells, showing significant inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-722.5
A54918.7

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It acts as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key enzyme implicated in neuroinflammation and tau phosphorylation.

In cellular models, this compound restored cell viability in hyperphosphorylated tau-induced neurodegeneration, significantly reducing the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 2: Inhibition of GSK-3β by this compound

Concentration (µM)GSK-3β Inhibition (%)Reference
1045
2570
5085

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways. By inhibiting GSK-3β, it reduces tau hyperphosphorylation and subsequent neurofibrillary tangle formation, which are hallmarks of Alzheimer's pathology . Furthermore, the compound's ability to influence inflammatory responses enhances its therapeutic potential in neurodegenerative conditions.

Case Study 1: Neuroinflammation Model

In a study utilizing a lipopolysaccharide (LPS) model of neuroinflammation, treatment with this compound resulted in a marked decrease in nitric oxide (NO) production and inflammatory cytokines . This suggests its potential utility in managing neuroinflammatory disorders.

Case Study 2: Cancer Cell Line Evaluation

Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in HeLa cells through the activation of caspase pathways .

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